9-(4-Methylphenyl)-9H-fluorene
Overview
Description
9-(4-Methylphenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It features a fluorene core with a 4-methylphenyl group attached at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of 4-methylphenyl with a halogenated fluorene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .
Scientific Research Applications
9-(4-Methylphenyl)-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 9-(4-Methylphenyl)-9H-fluorene in its applications involves its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in organic electronics and materials science. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the methyl group on the phenyl ring, which can affect its electronic properties.
9-(4-Methoxyphenyl)-9H-fluorene: Contains a methoxy group instead of a methyl group, influencing its reactivity and applications.
9-(4-Bromophenyl)-9H-fluorene: The presence of a bromine atom can enhance its reactivity in further substitution reactions.
Uniqueness
9-(4-Methylphenyl)-9H-fluorene is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in organic electronics and materials science .
Properties
IUPAC Name |
9-(4-methylphenyl)-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUHZMOBYQUIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171163 | |
Record name | 9-(4-Methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-43-0 | |
Record name | NSC 86495 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018153430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC86495 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-Methylphenyl)-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.